PF-2771
説明
Significance of Mitotic Kinesins in Regulating Cell Division
Mitotic kinesins are a diverse superfamily of ATP-hydrolyzing motor proteins that move along microtubules. In humans, there are 45 different kinesins classified into 14 subfamilies. frontiersin.orgpnas.org During mitosis, these motors are essential for various processes, including the establishment of spindle bipolarity, chromosome alignment at the metaphase plate, spindle microtubule dynamics, and cytokinesis. pnas.orgnih.govcytoskeleton.com Their coordinated actions ensure the fidelity of chromosome segregation. nih.gov The activity of many mitotic kinesins is tightly regulated throughout the cell cycle through mechanisms such as temporal synthesis and degradation, as well as phosphorylation by mitotic kinases. nih.govnih.gov Aberrant expression or function of mitotic kinesins can contribute to the genomic instability observed in cancer cells. nih.gov
Multifaceted Roles of CENP-E in Mitotic Progression and Spindle Assembly Checkpoint Fidelity
Centromere protein E (CENP-E), a member of the kinesin-7 family, is a crucial mitotic kinesin. frontiersin.org It is a large, plus-end-directed motor protein located at the kinetochores, the protein structures on chromosomes where microtubules attach. frontiersin.org CENP-E plays indispensable roles in kinetochore-microtubule attachment, chromosome movement, and the alignment of chromosomes at the metaphase plate. frontiersin.orgpatsnap.combiologists.com Its motor activity is required for efficient capture and attachment of microtubules to kinetochores and for chromosome congression to the spindle equator. biologists.com Beyond its mechanical roles, CENP-E is also a key regulator of the spindle assembly checkpoint (SAC). frontiersin.orgpatsnap.com The SAC is a surveillance mechanism that prevents cells from progressing into anaphase until all chromosomes are properly attached to the spindle microtubules and aligned. patsnap.combiologists.com CENP-E integrates the mechanics of microtubule-chromosome interactions with SAC signaling, and its inhibition or depletion can lead to chronic activation of the SAC and subsequent mitotic arrest. aacrjournals.orgnih.gov CENP-E is also involved in sustaining the SAC response. biologists.com
Rationale for Targeting CENP-E in Aberrant Cell Proliferation Contexts
Given its essential functions in accurate chromosome segregation and SAC fidelity, CENP-E has emerged as a promising therapeutic target, particularly in the context of aberrant cell proliferation, such as cancer. frontiersin.orgpatsnap.comaacrjournals.orgresearchgate.net Overexpression of CENP-E has been observed in various tumors and is associated with poor prognosis in some cancers. frontiersin.orgtandfonline.com Dysfunction in CENP-E can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is frequently observed in cancer cells and can contribute to tumorigenesis. frontiersin.orgpatsnap.com Targeting CENP-E offers a strategy to disrupt the mitotic process in rapidly dividing cancer cells, potentially leading to cell cycle arrest and apoptosis. patsnap.com The specific requirement of CENP-E in mitosis, with low expression levels in non-proliferating normal tissues, further supports its potential as an ideal target for anti-mitotic agents. aacrjournals.orgresearchgate.net
特性
分子式 |
C29H36ClN5O4 |
|---|---|
分子量 |
554.08 |
同義語 |
PF2771; PF 2271 |
製品の起源 |
United States |
Pf 2771 As a Selective Cenp E Inhibitor
PF-2771 is a chemical compound that has been identified as a potent and selective inhibitor of CENP-E motor function. glixxlabs.comfishersci.atmedchemexpress.com It is classified as a non-competitive inhibitor of CENP-E. nih.gov
This compound specifically suppresses the microtubule-stimulated ATPase activity of the CENP-E motor domain. frontiersin.orgmedchemexpress.com Research indicates that this compound inhibits CENP-E motor activity with high potency. fishersci.atmedchemexpress.comnih.gov
Table 1: In Vitro Inhibition Potency of this compound against CENP-E
| Target Protein | IC₅₀ (nM) |
| CENP-E | 16.1 ± 1.2 nih.gov |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Studies have demonstrated the selectivity of this compound for CENP-E. It shows no significant inhibitory effect on the ATPase activities of other related kinesins, such as Eg5/KSP, chromokinesin, and MCAK, even at higher concentrations. medchemexpress.comdcchemicals.com This selectivity is a crucial characteristic for a potential therapeutic agent, aiming to minimize off-target effects on other cellular processes mediated by different kinesins.
Cellular Pharmacology and Mechanistic Elucidation of Pf 2771
Impact on Cell Cycle Progression and Mitotic Spindle Dynamics
Inhibition of CENP-E by PF-2771 significantly perturbs the normal progression of the cell cycle, leading to specific defects in mitosis.
Induction of G2/M Cell Cycle Arrest in Proliferating Cells
This compound treatment leads to a rapid accumulation of cells in the G2-M phase of the cell cycle. aacrjournals.org This arrest is a direct consequence of the disruptions in mitotic processes caused by CENP-E inhibition. Studies in MDA-MB-468 tumor cells, a basal-like breast cancer cell line, have shown a time-dependent increase in the G2-M population following this compound treatment. aacrjournals.org This indicates that proliferating cells are halted before they can successfully complete mitosis.
Activation and Sustained Engagement of the Spindle Assembly Checkpoint (SAC)
The SAC is a critical surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to the spindle microtubules. up.ptfrontiersin.orgwikipedia.org CENP-E plays a vital role in satisfying the SAC by ensuring proper chromosome-microtubule attachments and tension. nih.gov Inhibition of CENP-E by this compound results in the activation and sustained engagement of the SAC. aacrjournals.orgfrontiersin.orgnih.govresearchgate.net This prolonged SAC activation is a key factor in the observed mitotic arrest. The SAC, when activated by unattached or improperly attached kinetochores, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic proteins necessary for anaphase entry. up.ptfrontiersin.orgwikipedia.org
Impairment of Chromosome Congression Leading to Misalignment Defects
CENP-E is essential for the movement of chromosomes to the metaphase plate, a process known as chromosome congression. nih.govnih.govnovapublishers.com Inhibition of CENP-E motor activity by this compound impairs this process, leading to significant chromosome misalignment defects. aacrjournals.orgnih.govresearchgate.net In this compound-treated cells, chromosomes remain distant from the metaphase plate for extended periods compared to untreated cells. researchgate.net This failure of chromosomes to properly align at the equator contributes directly to the activation of the SAC and the subsequent mitotic arrest. nih.gov Live-cell imaging studies have visually demonstrated this congression defect in the presence of this compound. researchgate.net
Molecular and Cellular Cascade Perturbations
The cellular effects of this compound are accompanied by specific changes in the levels and phosphorylation status of key mitotic regulatory proteins.
Elevation of Phosphorylation of Histone H3 Ser-10 (pHH3-Ser10) as a Pharmacodynamic Marker
Phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) is a well-established marker associated with chromosome condensation and the G2/M transition. ptglab.commerckmillipore.comrevvity.comthermofisher.com It is also mediated by Aurora-B kinase, which is involved in mitotic processes. researchgate.netrevvity.com Treatment with this compound leads to a significant elevation of pHH3-Ser10 levels. aacrjournals.orgfrontiersin.orgnih.govwikipedia.orgresearchgate.netresearchgate.netbiorxiv.org This increase is consistent with the observed G2/M arrest and serves as a pharmacodynamic marker for the cellular activity of this compound. aacrjournals.orgresearchgate.net The elevation of pHH3-Ser10 is well correlated with the inhibition of tumor cell proliferation by this compound. researchgate.net
Here is a table summarizing the effect of this compound on pHH3-Ser10 levels:
| Cell Line | This compound Concentration (nmol/L) | Time (hours) | Effect on phospho-HH3-Ser10 Levels | Citation |
| MDA-MB-468 | 75 | 8 | Increased | aacrjournals.orgresearchgate.net |
| MDA-MB-468 | 75 | Up to 72 | Initial increase, then decrease at 24h | aacrjournals.org |
| MDA-MB-468 | 100 | Not specified | Dose-dependent elevation | aacrjournals.org |
| HCC1806 | Not specified | Not specified | Dose-dependent elevation | aacrjournals.org |
| HCC1806 xenograft | 100 mg/kg (single dose) | Up to 24 | Significant elevation (up to 6-fold) | researchgate.net |
Upregulation of Key Mitotic Regulatory Proteins (e.g., Phosphorylated BubR1, Aurora-B, Securin, Cyclin B)
Consistent with the induction of mitotic arrest and SAC engagement, this compound treatment leads to increased levels of several key mitotic regulatory proteins. aacrjournals.orgfrontiersin.orgresearchgate.net These include phosphorylated BubR1, Aurora-B, Securin, and Cyclin B. aacrjournals.orgfrontiersin.orgresearchgate.net BubR1 is a component of the mitotic checkpoint complex (MCC) and is crucial for SAC function. nih.govup.ptwikipedia.org Aurora-B is a kinase involved in kinetochore-microtubule attachment and SAC activity. up.ptfrontiersin.org Securin and Cyclin B are substrates of the APC/C, and their stabilization is necessary for maintaining mitotic arrest. up.ptfrontiersin.orgscispace.comoncotarget.com The elevated levels of these proteins observed after this compound treatment are indicative of a sustained mitotic block and active SAC signaling. aacrjournals.orgresearchgate.net
Here is a table summarizing the effect of this compound on the levels of key mitotic regulatory proteins:
| Cell Line | This compound Concentration (nmol/L) | Time (hours) | Protein | Effect | Citation |
| MDA-MB-468 | 75 | 8 | Phosphorylated BubR1 | Increases | aacrjournals.orgfrontiersin.orgresearchgate.net |
| MDA-MB-468 | 75 | 8 | Aurora-B | Increases | aacrjournals.orgfrontiersin.orgresearchgate.net |
| MDA-MB-468 | 75 | 8 | Securin | Increases | aacrjournals.orgfrontiersin.orgresearchgate.net |
| MDA-MB-468 | 75 | 8 | Cyclin B | Increases | aacrjournals.orgfrontiersin.orgresearchgate.net |
At later time points (e.g., 24 hours), the levels of these mitotic markers may decrease, while markers of DNA damage and apoptosis may increase, reflecting the downstream consequences of prolonged mitotic arrest. aacrjournals.orgresearchgate.net
Subsequent Induction of DNA Damage (γH2AX) and Programmed Cell Death (Apoptosis via Cleaved PARP)
Treatment with this compound has been shown to result in increased DNA damage, evidenced by elevated levels of γH2AX frontiersin.orgaacrjournals.org. γH2AX is a phosphorylated form of the histone variant H2AX and is recognized as a sensitive molecular marker for DNA double-strand breaks (DSBs) and other forms of DNA damage biotechrep.irnih.gov. The induction of γH2AX by this compound suggests that the compound's mechanism of action leads to the accumulation of DNA lesions frontiersin.orgaacrjournals.org.
Furthermore, this compound treatment leads to the induction of apoptosis, a form of programmed cell death frontiersin.orgaacrjournals.org. A key indicator of apoptosis is the cleavage of PARP (Poly-ADP-ribose polymerase), a nuclear protein involved in DNA repair and maintaining genomic integrity abcam.comnih.govbiolegend.com. PARP is cleaved by caspases, such as caspase-3 and caspase-7, during the execution phase of apoptosis, yielding characteristic fragments abcam.combiolegend.comabwizbio.com. The observation of increased cleaved PARP levels following this compound treatment indicates the activation of caspase-dependent apoptotic pathways frontiersin.orgaacrjournals.org. This suggests that the DNA damage and mitotic dysfunction induced by this compound trigger the cellular machinery leading to programmed cell death aacrjournals.org.
Data from studies using MDA-MB-468 tumor cells treated with 75 nmol/L this compound showed increased levels of γH2AX and cleaved PARP proteins at 24 hours after treatment, following initial increases in markers of mitotic arrest at 8 hours aacrjournals.org. This temporal relationship suggests that the mitotic defects induced by CENP-E inhibition precede the accumulation of detectable DNA damage and the initiation of apoptosis aacrjournals.org.
Effects on Genomic Stability
This compound has significant effects on genomic stability, primarily by disrupting proper chromosome segregation during mitosis due to its inhibition of CENP-E. CENP-E is crucial for the correct alignment of chromosomes at the metaphase plate and the function of the spindle assembly checkpoint (SAC) frontiersin.org.
Promotion of Chromosome Instability (CIN)
Inhibition of CENP-E by this compound induces a high rate of chromosome instability (CIN) frontiersin.orgoncotarget.com. CIN is characterized by a high frequency of changes in chromosome number or structure oncotarget.com. This compound causes a chromosomal congression defect, where chromosomes fail to properly align at the metaphase plate aacrjournals.org. This leads to chromosome missegregation during cell division, resulting in aneuploidy (abnormal chromosome number) and contributing to CIN frontiersin.orgoncotarget.com. Studies have shown that tumor cell lines sensitive to this compound exhibit a higher CIN index score compared to resistant ones, suggesting a correlation between the level of inherent CIN and sensitivity to CENP-E inhibition researchgate.net.
Induction of Human Artificial Chromosome Loss
Consistent with its role in promoting CIN, this compound has been shown to induce the loss of human artificial chromosomes (HACs) frontiersin.orgoncotarget.com. HACs are non-essential chromosomes used in research to study chromosome behavior and stability oncotarget.comacs.org. Assays utilizing HACs have demonstrated that this compound, similar to other CENP-E inhibitors like GSK923295, induces an extremely high rate of HAC loss oncotarget.comnih.gov. This effect is a direct measure of increased chromosome missegregation events caused by the inhibition of CENP-E's role in proper chromosome movement and attachment to the spindle microtubules frontiersin.orgoncotarget.com. The induction of HAC loss by this compound highlights its potent ability to disrupt faithful chromosome segregation oncotarget.com.
While specific quantitative data points for γH2AX, cleaved PARP, CIN index, and HAC loss across different cell lines or conditions were mentioned qualitatively in the search results, detailed numerical data suitable for a comprehensive interactive table was not consistently available in a structured format. However, the qualitative findings are summarized below:
| Effect | Observation | Reference(s) |
| DNA Damage (γH2AX) | Increased levels observed after treatment. | frontiersin.orgaacrjournals.org |
| Apoptosis (Cleaved PARP) | Increased levels observed after treatment, indicating caspase activation. | frontiersin.orgaacrjournals.org |
| Chromosome Instability (CIN) | Induces a high rate of CIN. Correlates with sensitivity in tumor cells. | frontiersin.orgoncotarget.comresearchgate.net |
| Human Artificial Chromosome Loss (HAC) | Induces an extremely high rate of HAC loss. | frontiersin.orgoncotarget.comnih.gov |
Preclinical Efficacy Studies and Model Systems for Pf 2771
In Vitro Cellular Responsiveness and Phenotypic Profiling
In vitro studies using various cancer cell lines have been crucial in characterizing the cellular effects of PF-2771 and identifying responsive subtypes. aacrjournals.orgresearchgate.net
Differential Antiproliferative Activity in Subtypes of Cancer Cell Lines (e.g., Basal-like Breast Cancer)
This compound has demonstrated differential antiproliferative activity across a diverse panel of breast cell lines, including normal, premalignant, basal-a, basal-b (claudin-low), luminal, and HER-2 positive subtypes. aacrjournals.orgresearchgate.net The antiproliferative potency of this compound, measured by the EC50 after 72 hours of treatment, varied significantly across these cell lines. aacrjournals.orgresearchgate.net Notably, all six cell lines sensitive to this compound (EC50 < 0.1 μmol/L) were classified as basal-like, with five of these belonging to the basal-a subset. aacrjournals.orgresearchgate.net This suggests that CENP-E motor activity is particularly necessary for the proliferation of basal breast cancer cell lines. aacrjournals.orgresearchgate.net The response to this compound also correlated with the degree of chromosomal instability in these cell lines; tumor cell lines sensitive to this compound exhibited a significantly higher chromosomal instability index score than resistant ones. researchgate.net
Comparative Analysis of Cytotoxicity in Normal Versus Premalignant Cell Lines
A comparative analysis of cytotoxicity revealed that normal and premalignant breast cell lines were not sensitive to this compound treatment, showing EC50 values greater than 5 μmol/L. medchemexpress.comarctomsci.comaacrjournals.orgresearchgate.net This contrasts sharply with the sensitivity observed in basal-like breast cancer cell lines (EC50 < 0.1 μmol/L), indicating a selective cytotoxicity of this compound towards cancer cells over normal and premalignant cells. medchemexpress.comarctomsci.comaacrjournals.orgresearchgate.net This suggests that CENP-E motor activity is essential for breast cancer cell proliferation but dispensable for normal breast cell proliferation. aacrjournals.orgresearchgate.net
Efficacy Evaluation in Models of Chemotherapy Resistance (e.g., Taxane-Resistant Basal-a Models)
This compound has also been evaluated for its efficacy in models of chemotherapy resistance. In a taxane-resistant basal-a model, substantial tumor regression was observed with this compound treatment. aacrjournals.orgnih.govmedchemexpress.com This suggests that a CENP-E inhibitor like this compound could be more effective than traditional chemotherapies, such as taxanes (paclitaxel and docetaxel), for a subset of patients, and that CENP-E inhibitors may have a distinct mechanism of action compared to spindle poisons. aacrjournals.org While paclitaxel (B517696) and docetaxel (B913) had moderate efficacy in the HCC1599 basal-a tumor model, this compound demonstrated significant tumor regression in this partially taxane-insensitive model. aacrjournals.org
In Vivo Assessment in Non-Human Xenograft Models
In vivo studies using non-human xenograft models have been instrumental in evaluating the antitumor activity of this compound in a more complex biological setting. aacrjournals.orgresearchgate.netnih.gov
Application in Murine Xenograft Tumor Models (e.g., HCC1806 Basal-a Xenograft)
This compound has been applied in murine xenograft tumor models, including the HCC1806 basal-like breast cancer xenograft model. medchemexpress.comaacrjournals.orgresearchgate.netmedchemexpress.com In this model, inhibition of CENP-E motor function by this compound resulted in tumor regression. aacrjournals.org Tumor growth inhibition (TGI) was observed in the HCC1806 model, with 24% TGI at 30 mg/kg and 62% regression at 100 mg/kg after 14 days of treatment. aacrjournals.orgresearchgate.net The tumor regression driven by this compound occurred concurrently with cell-cycle arrest, evidenced by a dose-dependent elevation of phospho-HH3-Ser10 levels, a marker for CENP-E motor function inhibition. aacrjournals.orgresearchgate.net Pharmacokinetic-pharmacodynamic analysis in the HCC1806 xenograft model showed a strong correlation between this compound exposure and increased phospho-HH3-Ser10 levels and tumor growth regression. aacrjournals.orgnih.gov
Utility in Patient-Derived Xenograft (PDX) Models for Translational Research
This compound has also been evaluated in patient-derived xenograft (PDX) models, which are considered to better reflect the characteristics of human tumors and are valuable for translational research. medchemexpress.comresearchgate.netmedchemexpress.commdpi.com Complete tumor regression was observed in a patient-derived, basal-a breast cancer xenograft tumor model (PDX-AA1077) treated with this compound. arctomsci.comaacrjournals.orgnih.gov This finding provides additional support for the potential efficacy of inhibiting CENP-E motor function in a selected patient population, such as those with basal-a triple-negative breast cancer. medchemexpress.comaacrjournals.orgresearchgate.net The PDX-AA1077 model used was confirmed to be basal-a breast cancer by genome-wide gene expression profiling. aacrjournals.org
Here are some interactive data tables based on the information presented:
Table 1: In Vitro Antiproliferative Potency of this compound in Breast Cell Lines
| Cell Line Type | Sensitivity to this compound (EC50) |
| Basal-like | < 0.1 μmol/L |
| Normal/Premalignant | > 5 μmol/L |
Table 2: In Vivo Efficacy of this compound in HCC1806 Xenograft Model
| This compound Dose (mg/kg) | Outcome (after 14 days) | Statistical Significance (t test) |
| 30 | 24% TGI | P = 0.046 |
| 100 | 62% Regression | P = 9.4 × 10-8 |
Correlation of In Vivo Pharmacodynamic Markers (e.g., pHH3-Ser10) with Tumor Growth Modulation
Preclinical investigations into the CENP-E inhibitor this compound have demonstrated a strong correlation between the modulation of in vivo pharmacodynamic markers, particularly the phosphorylation of histone H3 at serine 10 (pHH3-Ser10), and its effects on tumor growth. pHH3-Ser10 is a widely used marker for cells undergoing mitosis, as its phosphorylation is tightly correlated with chromosome condensation during this phase of the cell cycle. revvity.combiocare.netsigmaaldrich.com Aurora kinase B is directly responsible for this phosphorylation event. revvity.commerckmillipore.com
Studies utilizing basal-a breast cancer xenograft models have shown that this compound exposure is well-correlated with increased phospho-HH3-Ser10 levels and subsequent tumor growth regression. aacrjournals.orgresearchgate.netresearchgate.netnih.govaacrjournals.org This indicates that the antimitotic activity of this compound, as evidenced by the accumulation of cells in mitosis marked by elevated pHH3-Ser10, directly contributes to its efficacy in reducing tumor size.
Detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis in a basal-a xenograft tumor model, such as the HCC1806 model, has further supported this correlation. aacrjournals.orgscienceopen.com In these studies, this compound treatment led to tumor regression, which occurred concurrently with a dose-dependent elevation of phospho-HH3-Ser10 levels. aacrjournals.org This suggests that the extent of mitotic arrest induced by this compound is directly linked to the degree of tumor growth inhibition or regression observed.
The elevation of HH3-Ser10 phosphorylation has been shown to correlate well with the inhibition of tumor cell proliferation in cellular studies, with comparable EC50 values. aacrjournals.orgresearchgate.net This cellular observation translates to the in vivo setting, where increased pHH3-Ser10 in tumor tissue serves as a pharmacodynamic indicator of this compound's target engagement and its downstream effect on cell cycle progression.
Furthermore, the functional effects of this compound treatment on tumor cells are consistent with the expected consequences of CENP-E inhibition and the resulting induction of mitotic arrest. aacrjournals.orgresearchgate.net this compound treatment increases levels of phosphorylated proteins involved in the mitotic checkpoint, such as BubR1, Aurora-B, securin, and cyclin B, which is consistent with the engagement of the spindle assembly checkpoint (SAC). aacrjournals.orgresearchgate.net While these markers decrease at later time points, increases in markers of DNA damage (γH2AX) and apoptosis (cleaved PARP) are observed, indicating that prolonged mitotic arrest ultimately leads to cell death. aacrjournals.orgresearchgate.net This cascade of events, initiated by CENP-E inhibition and reflected in elevated pHH3-Ser10, underscores the mechanism by which this compound modulates tumor growth.
Data from in vivo studies in the HCC1806 xenograft model illustrate the relationship between this compound dose, tumor growth inhibition/regression, and phospho-HH3-Ser10 levels. For instance, a dose of 30 mg/kg resulted in 27% tumor growth inhibition, while 100 mg/kg caused 62% tumor regression. aacrjournals.org Concurrently, increasing doses of this compound led to elevated levels of phospho-HH3-Ser10 in tumor lysates. aacrjournals.org
The following table summarizes representative data illustrating the correlation between this compound treatment, phospho-HH3-Ser10 levels, and tumor growth modulation in preclinical models:
| Model System | This compound Treatment | Pharmacodynamic Marker (pHH3-Ser10) | Tumor Growth Modulation | Citation |
| Basal-a Xenograft | Exposure Level | Increased Levels | Tumor Growth Regression | aacrjournals.orgresearchgate.netresearchgate.netnih.govaacrjournals.org |
| HCC1806 Xenograft | Dose-dependent | Dose-dependent Elevation | Tumor Regression | aacrjournals.org |
| MDA-MB-468 Tumor Cells | 75 nmol/L (8h) | Increased Phosphorylated Proteins (BubR1, Aurora-B, securin, cyclin B) | Mitotic Arrest | aacrjournals.orgresearchgate.net |
| MDA-MB-468 Tumor Cells | 75 nmol/L (24h) | Decreased Mitotic Markers, Increased γH2AX and cleaved PARP | Apoptosis | aacrjournals.orgresearchgate.net |
Comparative Analysis with Other Cenp E Inhibitors and Mitotic Poisons
Distinctive Features and Mechanisms Compared to Other CENP-E Inhibitors (e.g., GSK923295, Compound A, UA62784)
PF-2771 is characterized as a potent, non-competitive, and selective inhibitor of CENP-E motor function. aacrjournals.orgnih.gov It inhibits the motor activity of CENP-E with an IC₅₀ of 16.1 ± 1.2 nM. nih.govfrontiersin.org This inhibition leads to chromosome instability and increased levels of phospho-HH3-Ser10. aacrjournals.orgnih.gov this compound has shown specific suppression of cell growth in basal breast cancer cells. aacrjournals.orgnih.gov
Other CENP-E inhibitors, such as GSK923295, Compound A, and UA62784, also target the motor activity of CENP-E, but they exhibit some differences in their mechanisms and characteristics. GSK923295 is described as a specific allosteric inhibitor of CENP-E kinesin motor ATPase, with a Ki of 3.2 nM. ncats.io It inhibits the release of inorganic phosphate (B84403) and stabilizes the interaction between the CENP-E motor domain and microtubules. frontiersin.orgncats.io GSK923295 has been shown to induce chromosome misalignment and mitotic arrest. ncats.io Unlike this compound which is non-competitive, GSK923295 is an allosteric and uncompetitive inhibitor of both ATP and microtubules. frontiersin.org GSK923295 has progressed to clinical trials, while this compound and others mentioned are in preclinical stages. elsevier.esnih.gov
Compound A is another CENP-E inhibitor that induces chromosome misalignment, prolonged mitotic arrest, and antiproliferation in various cancer cell lines. nih.gov UA62784 has also been identified as a specific inhibitor of CENP-E and has shown anti-tumor activity in preclinical studies, including in pancreatic cancer models. nih.govsigmaaldrich.com While these compounds share the common target of CENP-E, the specific details of their binding sites and inhibition modes may vary, which could contribute to differences in their potency and selectivity profiles. nih.gov For instance, site-directed mutagenesis studies have provided some insight into the interaction site of GSK923295 with CENP-E, involving residues Ile182 and Thr183. frontiersin.org
A comparative overview of these CENP-E inhibitors is presented in the table below:
| Inhibitor | Mechanism of Inhibition | IC₅₀ / Ki | Observed Cellular Effects | Development Stage |
| This compound | Non-competitive, selective CENP-E motor inhibition | 16.1 ± 1.2 nM (IC₅₀) nih.govfrontiersin.org | Chromosome instability, ↑phospho-HH3-Ser10, mitotic arrest, apoptosis, selective growth suppression in basal breast cancer cells aacrjournals.orgnih.govfrontiersin.org | Preclinical nih.gov |
| GSK923295 | Allosteric, uncompetitive CENP-E motor ATPase inhibition | 3.2 nM (Ki) frontiersin.orgncats.io | Chromosome misalignment, mitotic arrest, apoptosis, tumor regression in xenografts frontiersin.orgncats.io | Clinical Trials (Phase I) elsevier.esnih.govdrugbank.com |
| Compound A | CENP-E inhibition | Not specified in results | Chromosome misalignment, prolonged mitotic arrest, antiproliferation nih.gov | Preclinical nih.gov |
| UA62784 | Specific CENP-E inhibition | Not specified in results | Anti-tumor activity nih.govsigmaaldrich.com | Preclinical nih.gov |
Comparative Pharmacological Effects with Tubulin-Targeting Antimitotic Agents (e.g., Taxanes, Vinca (B1221190) Alkaloids)
Tubulin-targeting antimitotic agents, such as taxanes (e.g., paclitaxel (B517696), docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine), have been widely used in cancer therapy. elsevier.esoaepublish.comnih.gov Their primary mechanism involves directly interacting with tubulin, the building block of microtubules, which are essential components of the mitotic spindle. elsevier.esoaepublish.com Taxanes stabilize microtubules, preventing their depolymerization, while vinca alkaloids destabilize them, leading to microtubule disassembly. elsevier.esoaepublish.com Both classes disrupt spindle function, causing mitotic arrest and cell death. elsevier.esoaepublish.com
In contrast, this compound and other CENP-E inhibitors target a specific motor protein that operates on microtubules rather than the microtubules themselves. patsnap.com CENP-E is responsible for transporting chromosomes along microtubules and ensuring their proper alignment at the metaphase plate. patsnap.comfrontiersin.org Inhibition of CENP-E by this compound results in defects in chromosome congression and alignment, leading to activation of the spindle assembly checkpoint (SAC) and subsequent mitotic arrest. patsnap.comaacrjournals.org
A key difference in pharmacological effects lies in their impact on interphase cells. Tubulin-targeting agents can affect microtubule structures in non-dividing cells, which is thought to contribute to side effects like peripheral neuropathy. elsevier.esnih.gov Kinesin inhibitors, particularly those targeting mitosis-specific kinesins like CENP-E and Eg5, are hypothesized to have a more selective effect on dividing cells, potentially reducing such side effects. elsevier.es this compound's selectivity for CENP-E, which is primarily involved in mitosis, aligns with this strategy for developing more targeted therapies. nih.gov
Another point of comparison is the mechanism of resistance. Overexpression of efflux pumps like P-glycoprotein is a common mechanism of resistance to tubulin-targeting agents like taxanes and vinca alkaloids. oaepublish.com While resistance mechanisms to CENP-E inhibitors are still being investigated, they may involve different pathways, potentially offering alternative treatment options for drug-resistant tumors. nih.gov
Comparative Analysis with Other Kinesin Inhibitors (e.g., Eg5/KSP Inhibitors like Ispinesib, Monastrol)
Kinesins are a large superfamily of motor proteins that perform diverse functions within the cell, including roles in mitosis. frontiersin.org While this compound inhibits CENP-E (a Kinesin-7), other kinesin inhibitors target different kinesin family members involved in mitosis, such as Eg5 (also known as KSP, a Kinesin-5). elsevier.esscbt.com Eg5 plays a critical role in separating the centrosomes and establishing the bipolarity of the mitotic spindle. elsevier.esscbt.com
Inhibitors of Eg5, such as Ispinesib and Monastrol, cause the formation of monopolar spindles, where the chromosomes are clustered around a single spindle pole, leading to mitotic arrest. elsevier.esscbt.com Ispinesib is a potent and selective inhibitor of KSP, causing mitotic arrest and growth inhibition in tumor cell lines. ncats.ioabcam.com Monastrol is a cell-permeable inhibitor that specifically inhibits the motility of Eg5. abcam.com Monastrol inhibits Eg5 with an IC₅₀ of 14 µM. abcam.com Ispinesib is a more potent inhibitor of KSP with an IC₅₀ value of 0.5 nM. abcam.com
The key difference between CENP-E inhibitors like this compound and Eg5 inhibitors lies in the specific mitotic process they disrupt. CENP-E is primarily involved in attaching chromosomes to microtubules and moving them to the metaphase plate for alignment. patsnap.comfrontiersin.org Eg5 is essential for setting up the bipolar spindle structure. elsevier.esscbt.com Consequently, inhibiting CENP-E leads to misaligned chromosomes and a prolonged SAC-mediated arrest, while inhibiting Eg5 results in monopolar spindles. patsnap.comelsevier.esnih.gov
This difference in targeted function leads to distinct cellular phenotypes upon inhibition, as summarized below:
| Inhibitor Class | Target Kinesin | Mitotic Role of Target Kinesin | Phenotype upon Inhibition | Examples |
| CENP-E Inhibitors | CENP-E (Kinesin-7) | Chromosome attachment, congression, alignment patsnap.comfrontiersin.org | Chromosome misalignment, polar chromosomes, SAC activation, mitotic arrest patsnap.comaacrjournals.orgnih.gov | This compound, GSK923295, Compound A, UA62784 elsevier.esnih.gov |
| Eg5/KSP Inhibitors | Eg5 (Kinesin-5) | Centrosome separation, spindle bipolarity elsevier.esscbt.com | Monopolar spindles, mitotic arrest elsevier.esscbt.com | Ispinesib, Monastrol elsevier.esscbt.com |
Implications for the Development of Highly Selective Antimitotic Therapies
The distinct mechanisms of action of CENP-E inhibitors like this compound, compared to traditional tubulin-targeting agents and even other kinesin inhibitors, have significant implications for the development of highly selective antimitotic therapies. By targeting a protein like CENP-E, which has a specific role in mitosis and may be overexpressed in certain cancer types (such as basal breast cancer), it may be possible to achieve greater selectivity for cancer cells over normal, non-dividing cells. aacrjournals.orgnih.gov
Targeting mitosis-specific proteins is a strategy aimed at reducing the systemic toxicity often associated with antimitotic drugs that interfere with microtubule function in interphase cells. elsevier.esnih.gov The selective inhibition of CENP-E by this compound supports the potential for a more favorable therapeutic window compared to less selective agents. aacrjournals.orgnih.gov
Furthermore, the unique mitotic defects induced by CENP-E inhibition (chromosome misalignment) are distinct from those caused by tubulin-targeting agents (microtubule stabilization or destabilization) or Eg5 inhibitors (monopolar spindles). This mechanistic difference could be exploited in combination therapies or for treating tumors that have developed resistance to other classes of antimitotic drugs. nih.govfrontiersin.org The observation that this compound is effective in taxane-resistant basal-a models suggests its potential utility in overcoming existing drug resistance. aacrjournals.org
The development of selective inhibitors like this compound also provides valuable tools for further research into the precise roles of specific motor proteins in mitosis and how their dysfunction contributes to cancer. aacrjournals.org Understanding the subtle differences in the mechanisms and effects of various CENP-E inhibitors and other mitotic poisons can guide the rational design of next-generation antimitotic agents with improved efficacy and reduced toxicity. nih.govfrontiersin.org
Advanced Methodologies Employed in Pf 2771 Research
Biochemical Enzyme Assays for ATPase Activity and Selectivity Biochemical enzyme assays are fundamental in characterizing the direct inhibitory effect of PF-2771 on CENP-E's motor function, specifically its ATPase activity. These assays measure the rate at which CENP-E hydrolyzes ATP, a process essential for its function in chromosome movement during mitosis. This compound has been shown to inhibit CENP-E motor activity with an IC₅₀ of 16.1 ± 1.2 nmol/L, indicating potent inhibition.aacrjournals.orgresearchgate.netglpbio.comKinetic analysis suggests this compound acts as a non-competitive inhibitor with respect to ATP.aacrjournals.org
Selectivity is a crucial aspect evaluated through these assays. This compound has been tested against a panel of related kinesins, including Eg5/KSP, chromokinesin, and MCAK. At concentrations up to 10 µmol/L, this compound demonstrated no inhibitory effect on the ATPase activity of these related kinesins, highlighting its selectivity for CENP-E. aacrjournals.orgglpbio.commedchemexpress.com Furthermore, this compound showed minimal inhibition against a panel of 74 protein kinases, with less than 23% inhibition at 1 µmol/L and less than 40% at 10 µmol/L. aacrjournals.orgresearchgate.net
Cell Proliferation and Viability Assays for EC50 Determination Cell proliferation and viability assays are used to assess the effect of this compound on the growth and survival of cancer cells. These assays typically involve treating cell lines with varying concentrations of this compound and measuring cell viability after a specific incubation period, often 72 hours. The half-maximal effective concentration (EC₅₀) is determined from these experiments, representing the concentration of this compound required to inhibit cell proliferation by 50%.researchgate.netmedchemexpress.com
Studies have shown that this compound selectively inhibits the proliferation of basal-like breast cancer cell lines with EC₅₀ values typically below 0.1 µmol/L. researchgate.netmedchemexpress.com In contrast, normal and premalignant breast cell lines are significantly less sensitive, with EC₅₀ values greater than 5 µmol/L. researchgate.netmedchemexpress.com This differential sensitivity suggests that CENP-E motor activity is more critical for the proliferation of certain cancer cells than for normal cells. researchgate.net
Data from cell proliferation assays demonstrate a correlation between the inhibition of CENP-E ATPase activity and the inhibition of tumor cell proliferation. The EC₅₀ for elevated phospho-HH3-Ser10, a marker associated with CENP-E inhibition, was found to be in a similar range (14–20 nmol/L) as the IC₅₀ for ATPase inhibition (16 nmol/L) and the EC₅₀ for proliferation inhibition. researchgate.net
Cell Cycle Analysis via Flow Cytometry Flow cytometry is a powerful technique used to analyze the distribution of cells within different phases of the cell cycle (G1, S, G2/M). By staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide, researchers can quantify the DNA content of individual cells and determine the proportion of cells in each phase.aacrjournals.orgthermofisher.comthermofisher.comnih.gov
Treatment with this compound has been shown to induce mitotic arrest, characterized by an accumulation of cells in the G2/M phase of the cell cycle. aacrjournals.orgresearchgate.net This is consistent with the role of CENP-E in proper chromosome alignment and segregation during mitosis. Flow cytometry allows for the quantitative assessment of this cell cycle perturbation, providing insights into the cellular consequences of CENP-E inhibition by this compound. aacrjournals.org
Live-Cell Imaging Techniques for Mitotic Event Visualization Live-cell imaging allows for the real-time visualization of dynamic cellular processes, such as mitosis. By using fluorescent reporters, researchers can track chromosome dynamics and other mitotic events in living cells treated with this compound.aacrjournals.orgasm.orgbiorxiv.org
Studies utilizing live-cell imaging with cells expressing fluorescent proteins like H2B-GFP (to visualize chromosomes) have demonstrated that this compound treatment leads to a chromosomal congression defect. aacrjournals.orgglpbio.com This defect is characterized by chromosomes failing to properly align at the metaphase plate. aacrjournals.org Live-cell imaging has revealed that this compound causes a delayed metaphase-anaphase transition, often followed by mitotic apoptosis or mitotic slippage. aacrjournals.org This technique provides direct visual evidence of the impact of this compound on mitotic fidelity. aacrjournals.org
Immunoblotting (Western Blot) for Protein Expression and Phosphorylation Status Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in cell lysates. It is particularly useful for examining changes in protein expression levels and assessing the phosphorylation status of proteins, which can indicate activation or inactivation of signaling pathways.aacrjournals.orgresearchgate.netnovusbio.comnih.govbio-rad.com
In this compound research, Western blotting has been employed to analyze the expression and phosphorylation of key proteins involved in cell cycle regulation and the spindle assembly checkpoint (SAC). Treatment with this compound has been shown to increase the levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B. aacrjournals.orgresearchgate.net These findings are consistent with the engagement of the SAC and a mitotic arrest induced by CENP-E inhibition. aacrjournals.orgresearchgate.net Western blotting also reveals downstream effects, such as increased levels of γH2AX (a marker of DNA damage) and cleaved PARP (a marker of apoptosis) at later time points following this compound treatment, indicating that prolonged mitotic arrest leads to cell death. aacrjournals.orgresearchgate.net
Quantitative Assays for Chromosome Instability Assessment (e.g., HAC-based Systems) Chromosome instability (CIN), characterized by a high rate of chromosome mis-segregation during cell division, is a hallmark of many cancers. Quantitative assays are used to measure the degree of CIN induced by compounds like this compound. Human Artificial Chromosome (HAC)-based systems are one such advanced methodology.nih.govnih.govresearchgate.netacs.orgacs.orgoncotarget.com
HAC-based assays utilize cells containing a non-essential artificial chromosome that can be engineered to carry reporter genes. Changes in the copy number of the HAC or the expression of the reporter gene can be easily measured, often by flow cytometry, to quantify the rate of chromosome loss or gain. nih.govnih.govresearchgate.net this compound has been evaluated using HAC-based systems and has been shown to induce a high rate of HAC loss, indicating that it significantly increases chromosome instability. nih.govoncotarget.com In some studies, this compound has been ranked among the strongest inducers of CIN based on these assays. nih.govoncotarget.com A "gain of signal" HAC-based assay, where loss of the HAC leads to expression of a fluorescent protein, has been developed and used to assess CIN induced by compounds like this compound. nih.govresearchgate.netoncotarget.com
Gene Expression Modulation Studies (e.g., shRNA Knockdown) Gene expression modulation studies, such as those using short hairpin RNA (shRNA) knockdown, are employed to investigate the functional consequences of reducing the expression of a specific gene, like CENP-E. While this compound is a chemical inhibitor, shRNA knockdown provides an alternative approach to study the effects of reduced CENP-E levels and can complement studies using the inhibitor.researchgate.netsitoolsbiotech.comvectorbuilder.combioscientifica.commdpi.compsu.edu
Inducible shRNA systems allow for temporal control over gene silencing. Studies using inducible shRNA to knock down CENP-E have demonstrated that reduced CENP-E expression can reduce the viability of certain cancer cells, such as basal-a breast cancer cell lines. researchgate.netresearchgate.net This supports the notion that CENP-E is a viable therapeutic target in these cancers. While shRNA knockdown affects both the catalytic and non-catalytic functions of CENP-E, the use of a selective inhibitor like this compound allows for the specific investigation of the role of CENP-E's motor (ATPase) activity. researchgate.net
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Analyses
Preclinical PK/PD correlation analyses are fundamental in drug development to understand the relationship between drug exposure and its pharmacological effect. These studies aim to link the concentration of a compound in the body over time (pharmacokinetics) with the magnitude and duration of its biological response (pharmacodynamics) catapult.org.ukslideshare.netanesth-pain-med.org. For this compound, research has focused on its pharmacodynamic effects, particularly in the context of its target, CENP-E, and its impact on cancer cells researchgate.net.
Studies have investigated the effects of this compound treatment on cell-cycle markers in MDA-MB-468 triple-negative breast cancer (TNBC) tumor cells, which are expected to be dependent on CENP-E researchgate.net. Analysis of protein expression by Western blot following treatment with this compound at a concentration of 75 nmol/L for various durations (up to 72 hours) revealed changes consistent with the compound's mechanism researchgate.net. For instance, treatment for 8 hours increased levels of phosphorylated BubR1, Aurora-B, securin, and cyclin B, indicating the engagement of the spindle assembly checkpoint (SAC) and induction of mitotic arrest researchgate.net. At 24 hours, a decrease in these mitotic markers was observed, alongside increases in γH2AX (indicating DNA damage) and cleaved PARP (indicating apoptosis) researchgate.net. These findings characterize the functional effects of this compound treatment on tumor cells and help define the role of CENP-E motor activity in basal-like breast cancer biology researchgate.net.
While the provided information details the pharmacodynamic responses observed in cellular models, a comprehensive preclinical PK/PD correlation analysis would typically involve integrating this PD data with pharmacokinetic data (e.g., plasma and tissue concentrations over time) from in vivo studies. Such integrated analysis helps predict the time course and extent of the drug effect under various dosing regimens and in different physiological or pathological conditions catapult.org.ukanesth-pain-med.org. The observed cellular effects provide crucial pharmacodynamic endpoints that would be correlated with this compound exposure levels in a complete PK/PD study to understand the exposure-response relationship in vivo.
Receptor Binding Assays
Receptor binding assays are crucial methodologies used to characterize the interaction between a compound and its biological target, often a receptor or enzyme youtube.combioagilytix.com. These assays help determine the affinity, potency, and selectivity of a compound for its intended target anesth-pain-med.orgyoutube.com. In the research of this compound, a key focus has been on its interaction with CENP-E, its primary target researchgate.netmedchemexpress.com.
Biochemical assays have been employed to measure the enzymatic activity of CENP-E as a function of varying concentrations of both ATP and this compound medchemexpress.com. These kinetic analyses are consistent with this compound acting as a noncompetitive inhibitor towards ATP researchgate.net. This compound has demonstrated potent inhibition of CENP-E motor activity with an IC₅₀ value of 16.1 nM medchemexpress.com.
Selectivity is a critical aspect evaluated through receptor binding or enzyme inhibition assays. Studies have shown that this compound exhibits no inhibitory effect on the ATPase activities of highly related kinesins, such as Eg5/KSP, chromokinesin, and MCAK, even at concentrations of 1 or 10 μM researchgate.netmedchemexpress.com. Furthermore, this compound was found to be inactive against a panel of 74 protein kinases, showing less than 23% inhibition at 1 μM and less than 40% inhibition at 10 μM researchgate.netmedchemexpress.com. These results highlight the selectivity of this compound for CENP-E motor activity over other related motor proteins and a broad range of kinases researchgate.netmedchemexpress.com.
The data from these assays provide quantitative measures of this compound's interaction with its target and its specificity profile.
Biochemical Inhibition Data for this compound
| Target | IC₅₀ (nM) | Notes | Source |
| CENP-E motor activity | 16.1 | Noncompetitive towards ATP | medchemexpress.com |
| Eg5/KSP ATPase activity | >10000 | 0% inhibition at 1 or 10 μM | researchgate.netmedchemexpress.com |
| Chromokinesin ATPase activity | >10000 | 0% inhibition at 1 or 10 μM | researchgate.netmedchemexpress.com |
| MCAK ATPase activity | >10000 | 0% inhibition at 1 or 10 μM | researchgate.netmedchemexpress.com |
| Panel of 74 protein kinases | >1000 | < 23% inhibition at 1 μM, < 40% at 10 μM | researchgate.netmedchemexpress.com |
Future Research Directions and Translational Implications
Comprehensive Structural Elucidation of PF-2771-CENP-E Binding Interfaces
A deeper understanding of how this compound interacts with CENP-E at the molecular level is crucial for rational drug design and optimization. While this compound is known to be a non-competitive inhibitor of CENP-E motor function, specifically inhibiting its ATPase activity, the precise binding site and inhibition mode require further investigation aacrjournals.orgfrontiersin.orgsemanticscholar.org. Future research should focus on comprehensive structural elucidation of the this compound-CENP-E binding interfaces. Techniques such as X-ray crystallography and cryo-electron microscopy of CENP-E in complex with this compound could provide high-resolution insights into these interactions nih.govfrontiersin.org. Site-directed mutagenesis of CENP-E, guided by structural data, could help identify key residues involved in this compound binding and the mechanism of ATPase inhibition frontiersin.org. Such studies would not only illuminate the mechanism of action of this compound but also inform the development of next-generation CENP-E inhibitors with improved potency and selectivity.
Investigation of Mechanisms Conferring Intrinsic and Acquired Resistance to CENP-E Inhibition
Despite the promising preclinical activity of this compound, the development of resistance is a potential challenge in cancer therapy. Understanding the mechanisms underlying both intrinsic (pre-existing) and acquired (developed during treatment) resistance to CENP-E inhibitors is essential for overcoming these limitations and improving therapeutic outcomes frontiersin.orgnih.gov. Research into resistance mechanisms has indicated that different chromosome copy numbers in cancer cells can lead to distinct modes of resistance to CENP-E inhibitors nih.gov. For instance, studies with another CENP-E inhibitor, GSK923295, have shown that resistance in diploid cells can involve single-point mutations that suppress inhibitor binding, while resistance in near-haploid cells might involve disruptions in the C-terminus of CENP-E nih.gov.
Future studies should investigate if similar or distinct resistance mechanisms apply to this compound. This could involve:
Performing unbiased selections to isolate this compound-resistant cancer cell clones with varying karyotypes.
Utilizing genomic, transcriptomic, and proteomic approaches to identify genetic alterations, changes in gene expression, or protein modifications associated with resistance.
Investigating the role of drug transporters or alterations in CENP-E expression levels in conferring resistance frontiersin.org.
Exploring how the tumor microenvironment might contribute to resistance.
Identifying these mechanisms will be critical for developing strategies to overcome resistance, such as the design of new inhibitors targeting resistant forms of CENP-E or the development of rational combination therapies.
Rational Design and Optimization of Next-Generation CENP-E Inhibitors Based on Structure-Activity Relationships
The knowledge gained from structural elucidation studies and investigations into resistance mechanisms can be directly applied to the rational design and optimization of next-generation CENP-E inhibitors frontiersin.orgresearchgate.net. Structure-activity relationship (SAR) studies are fundamental to this process researchgate.netbiorxiv.org. By systematically modifying the chemical structure of this compound and evaluating the impact of these modifications on potency, selectivity, and pharmacokinetic properties, researchers can design compounds with improved therapeutic profiles.
Future research in this area should focus on:
Synthesizing and evaluating libraries of this compound analogs with modifications aimed at enhancing binding affinity to CENP-E, particularly to overcome resistance mechanisms.
Designing inhibitors with improved pharmacokinetic properties, such as increased solubility, stability, and tumor penetration frontiersin.org.
Developing inhibitors that selectively target CENP-E in cancer cells while sparing normal cells to potentially reduce off-target effects.
Exploring novel chemical scaffolds that inhibit CENP-E activity based on the detailed understanding of its motor domain and regulatory mechanisms.
These efforts are crucial for translating the potential of CENP-E inhibition into clinically effective therapies.
Exploration of Preclinical Combination Strategies with Other Targeted Agents
Combining CENP-E inhibitors like this compound with other targeted agents holds significant promise for enhancing antitumor activity and overcoming resistance. Preclinical studies have shown synergistic effects when CENP-E inhibitors are combined with other therapies frontiersin.orgheca-analitika.com. For example, combining the CENP-E inhibitor GSK923295 with inhibitors of the mitogen-activated ERK kinase (MEK1/2) has shown synergistic growth inhibition in various cancer cell lines frontiersin.org.
Future preclinical research should explore combination strategies involving this compound and other agents, such as:
Inhibitors of other mitotic proteins or checkpoints.
Agents targeting DNA damage response pathways, given that CENP-E inhibition can lead to DNA damage aacrjournals.orgnih.gov.
Immunotherapies, to investigate potential synergistic effects on the tumor microenvironment and immune response.
Targeted therapies relevant to specific cancer types where CENP-E is overexpressed or plays a critical role, such as basal-like breast cancer aacrjournals.orgnih.govnih.gov.
These studies should aim to identify optimal drug combinations, dosing schedules, and the underlying mechanisms of synergy to provide a strong rationale for future clinical trials.
Identification and Validation of Predictive Biomarkers for this compound Responsiveness
Identifying biomarkers that predict which patients are most likely to respond to this compound therapy is critical for personalized medicine and optimizing clinical trial design nih.govresearchgate.net. Preclinical studies with this compound have shown that sensitivity correlates with the degree of chromosomal instability (CIN) in breast cancer cell lines aacrjournals.orgnih.govresearchgate.net. Additionally, p53 status has been suggested as a potential predictive biomarker for CENP-E inhibitors under certain conditions nih.gov.
Future research should focus on identifying and validating a broader range of predictive biomarkers for this compound responsiveness. This could involve:
Analyzing molecular characteristics of tumors from patients or cell lines treated with this compound to identify correlations with response. This could include genomic alterations, gene expression profiles, protein levels, and post-translational modifications.
Investigating the role of CIN and specific genetic signatures associated with CIN as predictive markers aacrjournals.orgnih.govresearchgate.net.
Evaluating the predictive value of CENP-E expression levels, although initial studies with this compound did not find a statistically significant correlation between CENP-E mRNA levels and sensitivity across all cell lines aacrjournals.org.
Exploring functional biomarkers that reflect the activity of CENP-E or the downstream effects of its inhibition, such as levels of phosphorylated histone H3 Ser-10 (phospho-HH3-Ser10), which have been shown to correlate with this compound exposure and tumor regression in preclinical models aacrjournals.orgnih.govresearchgate.net.
Utilizing advanced techniques such as bioinformatics and artificial intelligence to analyze large datasets and identify potential biomarker signatures heca-analitika.com.
Validation of identified biomarkers in preclinical models and eventually in clinical trials will be essential to guide patient selection and maximize the therapeutic benefit of this compound.
Q & A
Q. What is the biochemical mechanism by which PF-2771 inhibits CENP-E, and how is this selectivity validated experimentally?
this compound selectively targets the ATPase activity of CENP-E, a mitotic kinesin critical for chromosome congression during mitosis. Its inhibitory activity (IC₅₀ = 16.1 nM) is determined via in vitro ATPase assays using purified CENP-E protein, where ATP consumption is measured in the presence of varying this compound concentrations . Selectivity is confirmed through kinase panel screenings (e.g., 74 protein kinases, Eg5/KSP, MCAK), showing no off-target inhibition . Researchers should use kinase activity assays and competitive binding studies to validate selectivity further.
Q. How should this compound be administered in in vitro cell viability assays to assess its cytotoxic effects on basal-like breast cancer cells?
For in vitro studies, this compound is typically dissolved in DMSO (≥32 mg/mL) and diluted in cell culture media. Basal-like breast cancer cell lines (e.g., MDA-MB-468) are plated in 96-well plates and treated with this compound at concentrations ranging from 0.1 nM to 10 µM. Cell viability is quantified after 7 days using CellTiter-Glo luminescent assays, with EC₅₀ values <0.1 µM reported for sensitive cell lines . Controls must include normal or premalignant cell lines to confirm tumor-specific cytotoxicity .
Q. What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility?
this compound should be stored at -20°C in desiccated conditions. Solutions prepared in DMSO must be aliquoted to avoid freeze-thaw cycles and used within one month. For in vivo studies, reconstitution in PBS or saline is recommended, with immediate use post-preparation . Stability tests under varying pH and temperature conditions are advised for long-term studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s selectivity and off-target effects across different kinase panels?
Discrepancies in selectivity profiles may arise from differences in assay conditions (e.g., ATP concentrations, enzyme isoforms). To address this, researchers should:
- Perform parallel assays using identical kinase panels and ATP concentrations.
- Validate findings with orthogonal methods (e.g., thermal shift assays, CRISPR-Cas9 knockout models).
- Cross-reference data with published screens (e.g., Kung et al., 2014) that confirm this compound’s lack of activity against Eg5/KSP and Aurora B .
Q. What experimental design is optimal for evaluating this compound’s efficacy in in vivo xenograft models of triple-negative breast cancer (TNBC)?
- Model selection : Use patient-derived xenografts (PDX-AA1077) or TNBC cell lines (HCC1806) implanted in SCID mice.
- Dosage : Administer this compound via daily subcutaneous injection at 100 mg/kg, monitoring plasma pharmacokinetics to maintain trough concentrations above the IC₅₀ .
- Endpoints : Measure tumor volume regression, phospho-Histone H3-Ser10 (pHH3) levels (a mitotic arrest biomarker), and chromosomal missegregation via fluorescence in situ hybridization (FISH) .
Q. How can this compound be integrated into combination therapy studies to target chromosomal instability (CIN) in resistant cancers?
this compound synergizes with PARP inhibitors (e.g., olaparib) and taxanes in CIN-high tumors. Experimental workflows include:
- Sequential dosing : Pre-treatment with this compound to induce mitotic arrest, followed by DNA damage agents.
- Co-treatment : Concurrent administration with MEK inhibitors (e.g., trametinib) to amplify apoptosis in models with RAS pathway activation .
- Validation : Assess synergy via Chou-Talalay combination indices and monitor CIN using micronucleus assays .
Q. What methodologies are recommended to quantify this compound-induced chromosomal instability (CIN) in preclinical models?
- Live-cell imaging : Track chromosome missegregation in real-time using H2B-GFP-labeled cells .
- Flow cytometry : Measure DNA content (ploidy) and pHH3 levels to identify mitotic arrest and aneuploidy .
- Single-cell sequencing : Resolve subclonal CIN patterns post-treatment .
- Microplate-based HAC loss assays : Quantify chromosome loss rates in high-throughput formats .
Methodological Considerations
Q. How should researchers statistically analyze dose-response data from this compound cytotoxicity assays?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate EC₅₀ values. Include replicates (n ≥ 3) and report 95% confidence intervals. For heterogeneous cell populations, apply Bliss independence or Loewe additivity models to assess synergy/antagonism .
Q. What controls are essential when testing this compound in taxane-resistant TNBC models?
- Positive controls : Paclitaxel or docetaxel to confirm resistance phenotypes.
- Negative controls : Vehicle-treated cells and isogenic CENP-E knockdown lines.
- Biomarker controls : Monitor BubR1, Securin, and Cyclin B levels to confirm on-target CENP-E inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
